ddATP trisodium
Description
ddATP (2',3'-dideoxyadenosine 5'-triphosphate trisodium) is a nucleotide analog with the molecular formula C₁₀H₁₆N₅Na₃O₁₁P₃ (CAS: 72029-21-1) . It lacks both 2' and 3' hydroxyl groups on its ribose sugar, rendering it a chain-terminating inhibitor of DNA polymerases. Key applications include:
Properties
Molecular Formula |
C10H13N5Na3O11P3 |
|---|---|
Molecular Weight |
541.13 g/mol |
IUPAC Name |
trisodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O11P3.3Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+;;;/m0.../s1 |
InChI Key |
WOYWGDWPYDSCTN-PXJNTPRPSA-K |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ddATP trisodium typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be carried out using various phosphorylating agents such as orthophosphoric acid and dicyclohexylcarbodiimide (DCC) as a catalyst. The reaction is often performed in organic solvents like pyridine or dimethylformamide (DMF) to achieve high yields .
Industrial Production Methods: In industrial settings, this compound is produced using a combination of chemical and enzymatic methods. The chemical method involves the use of tributylammonium salt and orthophosphoric acid, while the enzymatic method employs Saccharomyces cerevisiae to catalyze the phosphorylation of deoxyadenosine monophosphate (dAMP) to ddATP .
Chemical Reactions Analysis
Chain Termination in DNA Sequencing
ddATP trisodium’s primary application lies in Sanger sequencing , where it acts as a chain terminator during DNA polymerization. The reaction involves its incorporation into the growing DNA strand, which halts elongation due to the absence of a 3'-hydroxyl group on the dideoxyribose sugar. This results in DNA fragments of varying lengths terminated at adenine bases, enabling precise sequence determination.
Mechanism :
Key Features :
-
Lack of 3'-OH group : Prevents phosphodiester bond formation with subsequent nucleotides.
-
Fragment analysis : Termination at adenine allows differentiation of DNA fragments by length via electrophoresis.
Analytical Derivatization for Detection
In studies analyzing this compound, fluorescence detection methods have been employed to enhance sensitivity. A key reaction involves precapillary derivatization with dansyl ethylenediamine (dansyl EDA) using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) as a coupling agent .
Reaction Steps :
-
Buffer preparation : 0.1 M 1-methylimidazole buffer (pH 8.0).
-
Coupling agent addition : 140 mM EDAC.
-
Dansyl EDA addition : 30 mM dansyl EDA in DMF.
-
Incubation : 90 minutes at 60°C for optimal derivatization efficiency .
Outcomes :
-
Sensitivity improvement : Fluorescence detection lowers the limit of quantification (LOQ) to 12 ng/mL compared to UV detection (1.9 µg/mL) .
-
Separation challenges : Comigration with dATP and ATP necessitates micellar electrokinetic chromatography (MEKC) for resolution .
Structural and Stability Considerations
The molecular formula of this compound is C₁₀H₁₃N₅Na₃O₁₁P₃ (molecular weight: ~541.13 g/mol) . Its structure includes:
-
A 2',3'-dideoxyadenosine moiety (lacking hydroxyl groups at positions 2' and 3').
-
Three phosphate groups linked via phosphoanhydride bonds.
-
Trisodium counterions to neutralize the negatively charged phosphate backbone .
Reactivity :
-
Nucleophilic interactions : The triphosphate groups react with nucleophilic agents (e.g., DNA polymerase active sites).
-
Solution stability : Neutral pH in aqueous solutions ensures solubility and compatibility with enzymatic reactions.
Comparison of Key Reactions
| Reaction Type | Key Reaction | Purpose | Key Features |
|---|---|---|---|
| Chain Termination | Incorporation into DNA strand stops elongation | DNA sequencing analysis | Lacks 3'-OH group; forms DNA fragments |
| Synthesis | Chemical modification of nucleotides | Production of this compound | pH/temperature control; HPLC validation |
| Analytical Derivatization | Dansyl EDA coupling with EDAC | Fluorescence detection | 160x sensitivity improvement over UV |
Scientific Research Applications
Chemistry: ddATP trisodium is used in the synthesis of DNA and RNA analogs, which are essential for studying genetic material and its functions.
Biology: In biological research, this compound is employed in DNA sequencing, particularly in the Sanger method. It is also used to study viral infections by inhibiting viral DNA synthesis .
Medicine: this compound has applications in antiviral therapies, particularly in the treatment of HIV. It inhibits the replication of the virus by acting as a chain-terminator of viral DNA .
Industry: In the biotechnology industry, this compound is used in the production of diagnostic kits and research reagents for molecular biology studies .
Mechanism of Action
ddATP trisodium exerts its effects by inhibiting DNA polymerase, an enzyme responsible for DNA synthesis. It acts as a chain-elongating inhibitor, preventing the addition of further nucleotides to the growing DNA strand. This inhibition occurs through competitive binding with natural deoxyadenosine triphosphate (dATP), effectively terminating DNA synthesis .
Comparison with Similar Compounds
ddATP vs. dATP
Key Insight : While ddATP and dATP bind similarly to HIV-1 RT, the absence of the 3' OH in ddATP reduces kpol by 7–73-fold, leading to chain termination .
ddATP vs. PMPApp
PMPApp ((R)-9-(2-phosphonylmethoxypropyl)adenine diphosphate) is an acyclic nucleoside phosphonate analog.
Key Insight : PMPApp’s phosphonate group reduces binding affinity but retains efficacy against HIV-1 RT, offering target selectivity over ddATP .
ddATP vs. AZTTP
AZTTP (zidovudine triphosphate) is a thymidine analog used in HIV therapy.
Key Insight : Q151M RT reduces ddATP’s kpol by 73-fold, highlighting resistance mechanisms distinct from AZTTP .
Kinetic and Mechanistic Profiles
Pre-Steady-State Kinetics with HIV-1 RT
| Compound | Kd (µM) | kpol (s⁻¹) | kpol/Kd (s⁻¹ µM⁻¹) | Source |
|---|---|---|---|---|
| dATP | 7.5 | 50 | 6.67 | |
| ddATP | 8.0 | 0.69 | 0.09 | |
| PMPApp | 104 | 0.85 | 0.008 |
Summary : ddATP’s lower kpol/Kd (7.4-fold vs. dATP) underscores its role as a chain terminator . PMPApp’s poor catalytic efficiency (82-fold lower than ddATP) limits off-target effects .
Inhibition of DNA Polymerases
Key Insight : ddATP broadly inhibits polymerases, whereas PMPApp is selective for HIV-1 RT .
Resistance and Clinical Implications
Q & A
Basic: What is the role of ddATP trisodium in Sanger DNA sequencing, and how is it methodologically integrated?
This compound acts as a chain-terminating nucleotide in Sanger sequencing due to its lack of a 3'-hydroxyl group, which prevents phosphodiester bond formation. In practice, it is added to sequencing reactions at optimized ratios (e.g., ddATP/dNTP ≈ 0.005–0.05) to generate DNA fragments of varying lengths. These fragments are resolved via electrophoresis, enabling base-specific termination detection .
Basic: How does this compound inhibit DNA polymerase activity in viral replication studies?
ddATP competes with endogenous dATP for incorporation into nascent DNA by viral reverse transcriptases (RTs). Once incorporated, it terminates elongation due to its 3'-deoxy structure. Researchers quantify inhibitory efficacy using in vitro primer extension assays, comparing catalytic efficiency (kpol/Kd) of ddATP versus dATP .
Basic: What experimental methods are used to study the intracellular metabolism of ddATP from prodrugs like didanosine (ddI)?
Intracellular ddATP levels are measured via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, peripheral blood mononuclear cells from HIV patients treated with 2′-β-fluoro-ddA showed ddATP levels of 1.5–3.5 pmol/10<sup>6</sup> cells, correlating with reduced viral load. Methodological controls include normalizing to cell count and co-measuring dATP to assess selectivity .
Advanced: How do RT mutations (e.g., K65R, Q151M) alter catalytic efficiency (kpol/Kd) for ddATP incorporation?
The K65R mutation in HIV-1 RT reduces ddATP binding affinity (Kd increases 2–3 fold) and incorporation rate (kpol decreases 5–7 fold), leading to >10-fold resistance. Kinetic assays using pre-steady-state methods (e.g., rapid quench flow) are critical to dissect these parameters. For Q151M RT, discrimination arises from altered dNTP binding geometry, reducing kpol for ddATP by 7-fold .
Advanced: How can structural modifications to ddATP overcome RT-mediated drug resistance?
α-Boranophosphate modifications (e.g., BH3-ddATP) restore activity against K65R RT by enhancing metal ion coordination at the active site. Researchers use molecular dynamics simulations and crystallography to design analogs that mimic dATP’s binding mode. For example, BH3-ddATP reduces Kd by 50% in K65R RT compared to unmodified ddATP .
Advanced: What methodologies resolve contradictions in reported Kd and kpol values for ddATP across studies?
Discrepancies arise from variations in RT isoforms (e.g., HIV-1 vs. T7), template-primer sequences, and assay conditions (e.g., Mg<sup>2+</sup> concentration). Standardizing protocols (e.g., hyperbolic fitting of kapp = kpol·[dNTP]/(Kd + [dNTP])) and using internal controls (e.g., wild-type RT) improve cross-study comparability .
Advanced: How are intracellular ddATP levels correlated with antiviral efficacy in clinical research?
Pharmacodynamic studies pair LC-MS/MS measurements of ddATP in patient-derived cells with viral load data. For instance, F-ddATP levels >2 pmol/10<sup>6</sup> cells correlate with >1 log10 reduction in HIV RNA. Methodological challenges include ensuring metabolite stability during sample preparation and avoiding dATP interference .
Advanced: What experimental designs mitigate off-target effects of ddATP in nucleotide excision repair (NER) studies?
To distinguish ddATP’s direct chain termination from NER-mediated effects, researchers use in vitro reconstitution assays with purified NER proteins (e.g., XPA, XPF-ERCC1) and damaged DNA templates. Parallel reactions with dATP or non-hydrolysable analogs (e.g., AMP-PNP) serve as controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
